
Tryptazan
Overview
Description
Tryptazan is a compound with the molecular formula C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrazole .
Molecular Structure Analysis
The molecular structure of Tryptazan consists of an α-carboxylic acid group, α-amino group, and a side chain indole, making it a non-polar aromatic amino acid . The 2D chemical structure image of Tryptazan is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
Tryptazan is a solid slightly yellowish-white in color with no odor and flat taste. Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .
Scientific Research Applications
Biochemistry Research: Protein Characterization
In biochemistry, Tryptazan is utilized for the biosynthetic incorporation of tryptophan analogs in proteins. This aids in protein characterization using fluorescence spectroscopy and other methodologies like NMR and phosphorescence .
Industrial Applications: Biomanufacturing
The industrial biomanufacturing of tryptophan derivatives, including Tryptazan, is an expanding field. These derivatives are used in chemical, food, polymer, and pharmaceutical industries, playing a significant role in treating diseases and improving life .
Pharmacological Research: Metabolism and Effects
Pharmacological studies involve examining the effects of drugs on the metabolism of tryptophan and its analogs like Tryptazan. Understanding these effects can lead to the development of new drugs and therapeutic strategies .
Synthetic Biology: Genetic Code Expansion
Tryptazan is part of research in synthetic biology aiming to expand the genetic code. By incorporating non-standard amino acids like Tryptazan into proteins, researchers can design novel spectral classes of proteins with altered fluorescence properties .
Mechanism of Action
Target of Action
Tryptazan, also known as Triptan, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors in blood vessels and nerve endings in the brain . These receptors play a crucial role in the regulation of blood vessel constriction and the inhibition of pro-inflammatory neuropeptide release .
Mode of Action
Tryptazan acts as an agonist for the serotonin 5-HT 1B and 5-HT 1D receptors . This means that it binds to these receptors and activates them, leading to vasoconstriction of blood vessels and a decrease in the release of pro-inflammatory neuropeptides . This action helps in the treatment of migraines and cluster headaches .
Biochemical Pathways
Tryptazan is involved in the serotonin pathway . The essential amino acid L-tryptophan (Trp) is the precursor of the monoaminergic neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . Tryptazan, being a tryptophan analogue, can influence this pathway and affect the synthesis of serotonin .
Pharmacokinetics
The pharmacokinetic properties of Tryptazan are distinct. For example, the bioavailability of oral formulations ranges between 14% (sumatriptan) and 74% (naratriptan), and their elimination half-life ranges from 2 hours (sumatriptan and rizatriptan) to 25 hours (frovatriptan) . These diverse pharmacokinetic properties influence the effectiveness of the compounds and favor the prescription of one over another in different patient populations .
Result of Action
The molecular and cellular effects of Tryptazan’s action are primarily seen in its ability to reduce the symptoms or abort the attack within 30 to 90 minutes in 70–80% of patients . It has been shown to have a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tryptazan. For instance, acute stress may result in an increase in brain Trp concentration, potentially affecting the action of Tryptazan . Furthermore, the presence of other medications, food, age, and disease can also impact the pharmacokinetics of Tryptazan .
properties
IUPAC Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKQNAXDMZERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871741 | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526-30-7, 26988-90-9 | |
| Record name | Tryptazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptazan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



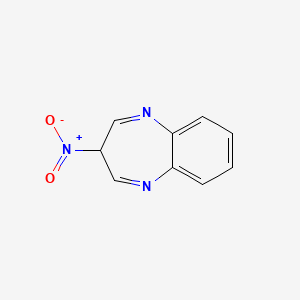

![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
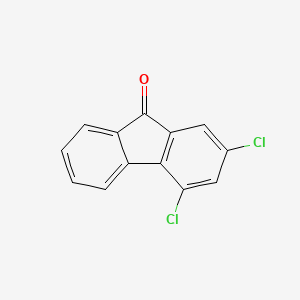
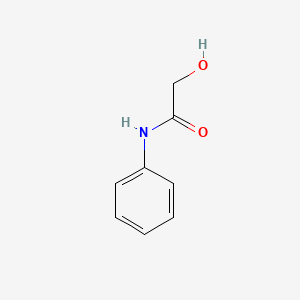

![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
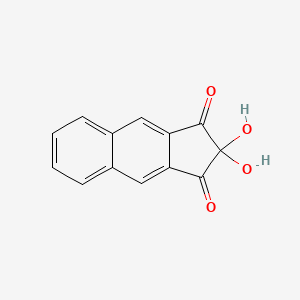
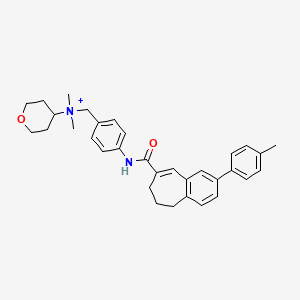
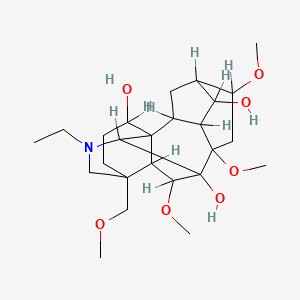

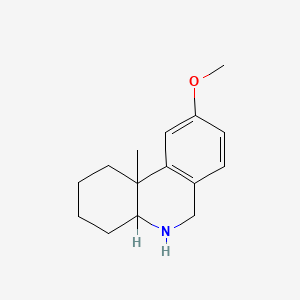

![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)